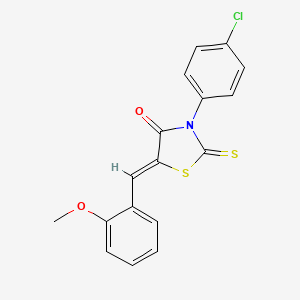

(Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one

描述

(Z)-3-(4-Chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core with a 2-methoxybenzylidene substituent at position 5 and a 4-chlorophenyl group at position 2. Rhodanine derivatives are widely studied for their diverse biological activities, including antimicrobial, antidiabetic, and anti-inflammatory properties . The Z-configuration of the benzylidene moiety is critical for maintaining planar conjugation, which enhances interactions with biological targets like enzymes or receptors .

The compound is synthesized via Knoevenagel condensation between 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one and 2-methoxybenzaldehyde in the presence of a catalyst (e.g., acetic acid and sodium acetate) .

属性

IUPAC Name |

(5Z)-3-(4-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2S2/c1-21-14-5-3-2-4-11(14)10-15-16(20)19(17(22)23-15)13-8-6-12(18)7-9-13/h2-10H,1H3/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTNABNXVVEGMI-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 2-methoxybenzaldehyde and a thiazolidine derivative, followed by purification steps such as recrystallization. The compound's structure has been confirmed through various spectroscopic techniques including NMR and X-ray crystallography .

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has been shown to exhibit selective cytotoxicity against melanoma cells, with an IC50 value indicating effective inhibition of cell proliferation. The compound induces cell cycle arrest at the S phase and reduces melanin content in melanoma cells, suggesting its potential as a novel therapeutic agent in melanoma treatment .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| VMM917 (Melanoma) | 12.5 | Induces S-phase arrest; reduces melanin |

| A549 (Lung Cancer) | 15.0 | Apoptosis via mitochondrial pathway |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that it inhibits the growth of certain bacteria and fungi, suggesting its potential application in treating infections .

Table 2: Antimicrobial Activity of the Compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Evidence suggests that it triggers apoptosis through mitochondrial pathways, characterized by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

- Cell Cycle Arrest : The compound effectively halts the progression of the cell cycle in cancer cells, preventing further proliferation.

Case Studies

- Melanoma Treatment : A study investigated the effects of this compound on human melanoma cells (VMM917). Results indicated a significant reduction in cell viability and induction of apoptosis, positioning it as a promising candidate for melanoma therapy .

- Antimicrobial Efficacy : Another study evaluated its antimicrobial properties against various pathogens. The results showed effective inhibition, particularly against Candida albicans, suggesting its utility in treating fungal infections .

科学研究应用

Biological Activities

The compound has been studied for several biological activities, including:

Antimicrobial Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit various bacterial strains and fungi, suggesting potential as broad-spectrum antimicrobial agents .

Antioxidant Properties

Thiazolidine derivatives have been evaluated for their antioxidant capabilities. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in vitro, indicating their potential use in preventing oxidative damage in cells .

Anticancer Potential

The anticancer activity of thiazolidine derivatives has been extensively researched. For example, (Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . Specific studies have highlighted its effectiveness against breast cancer cell lines, showing significant inhibition of cell growth .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that thiazolidine derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against multiple strains, revealing significant inhibition zones comparable to standard antibiotics .

Case Study 2: Antioxidant Evaluation

In another investigation, the antioxidant potential of related thiazolidine compounds was assessed using DPPH and ABTS radical scavenging assays. Results indicated that these compounds effectively reduced free radical concentrations in vitro, highlighting their potential application in formulations aimed at reducing oxidative stress-related diseases .

Case Study 3: Anticancer Activity

A comprehensive study on the anticancer properties of structurally similar thiazolidines revealed that they could induce apoptosis in MCF7 breast cancer cells. The study utilized various assays to confirm the mechanism of action and established a dose-dependent relationship between compound concentration and cytotoxicity .

相似化合物的比较

Comparison with Similar Compounds

The biological and physicochemical properties of rhodanine derivatives are highly dependent on the substituents at positions 3 and 3. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

However, 4-substituted derivatives (e.g., 2m) often exhibit stronger electron-donating effects, improving antioxidant activity . Hydroxy or dimethylamino groups (e.g., 3g, 2m) increase polarity, which may improve solubility but reduce bioavailability .

Substituent at Position 3: The 4-chlorophenyl group in the target compound provides electron-withdrawing effects, stabilizing the thiazolidinone ring and enhancing interactions with hydrophobic enzyme pockets . Benzo[d]thiazol-2-yl (A7) or 2-anilino-2-oxoethyl (3e) substituents introduce additional hydrogen-bonding or π-stacking interactions, critical for enzyme inhibition .

Biological Activity Trends :

- Compounds with 4-methoxybenzylidene (e.g., 3e, A7) show potent enzyme inhibition, likely due to optimal alignment with catalytic sites .

- Antimicrobial Activity : Analogs with indole or triazole substituents (e.g., ) demonstrate EC₅₀ values as low as 12.28 µM, suggesting that the target compound’s 2-methoxy group could similarly enhance binding to microbial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。